
Aglepristone
Vue d'ensemble
Description
L’aglépristone est un antiprogestatif stéroïdien synthétique apparenté à la mifépristone. Il est commercialisé sous le nom de marque Alizin et est principalement utilisé en médecine vétérinaire. L’aglépristone est spécifiquement utilisé comme abortifacient chez les animaux en gestation et possède une certaine activité antiglucocorticoïde .
Méthodes De Préparation
L’aglépristone est préparé sous forme de solution huileuse-alcoolique contenant 30 mg d’aglépristone par ml. La dose typique est de 10 mg/kg, administrée deux fois, à 24 heures d’intervalle . La préparation consiste à dissoudre l’aglépristone dans un solvant approprié pour créer une solution stable destinée à une administration sous-cutanée .
Analyse Des Réactions Chimiques
Structural Basis for Receptor Antagonism
Aglepristone's antagonistic activity stems from structural modifications to progesterone (Figure 1). Key features include:
-
11β-Dimethylaminophenyl group : Enhances receptor-binding affinity by creating steric hindrance at progesterone receptor (PR) ligand-binding domains .
-
9,10-unsaturated double bond : Stabilizes the A-ring conformation for irreversible PR binding .
-
Chlorophenyl group at C17 : Increases lipophilicity and prolongs half-life compared to mifepristone .
Property | Progesterone | This compound |
---|---|---|
Molecular Weight | 314.47 g/mol | 678.35 g/mol |
Binding Affinity (RBA) | 100% (reference) | 300% (canine PR) |
Receptor Dissociation | Reversible | Irreversible |
Source: Virbac technical documentation and pharmacokinetic studies .
Stability and Degradation Pathways
This compound demonstrates high stability under standard conditions but decomposes under extreme stressors:
No hazardous decomposition products are documented, though prolonged exposure to >200°C may release chlorine-containing volatiles .
Pharmacodynamic Interactions
This compound's reactivity with biological systems includes:
-
Competitive PR binding : 3× higher affinity than progesterone in bitches, displacing endogenous ligands within 4–6 hrs post-administration .
-
CYP450 metabolism : Hepatic oxidation via CYP3A4/5 isoforms produces inactive hydroxylated metabolites .
-
Serum protein binding : 98% albumin-bound, limiting free fraction to <2% in circulation .
Absence of Direct T-Cell Cytokine Modulation
In vitro studies confirm no direct chemical interaction with immune cells:
Parameter | CD4+ T Cells (IFN-γ) | CD8+ T Cells (IL-4) |
---|---|---|
Baseline Production | 6.0–18.1% | 1–4% |
Post-Aglepristone (3,000 ng/mL) | 4.1–20.2% (Δ <5%) | 1–4% (Δ <0.5%) |
Data from PBMC assays showing no dose-dependent cytokine modulation .
Hormonal Interaction Dynamics
This compound alters endometrial receptor expression during pregnancy termination:
Receptor | Control Group | This compound Group | p-value |
---|---|---|---|
Progesterone (PR) | 85% epithelial cells | 22% epithelial cells | <0.01 |
Estrogen (ER-α) | 78% stromal cells | 43% stromal cells | <0.05 |
Immunohistochemical analysis of uterine tissue post-abortion .
Applications De Recherche Scientifique
Induction of Abortion
Aglepristone is primarily used for the induction of abortion in various animal species, particularly in canines and rabbits. Research indicates that it is highly effective when administered during specific gestational periods.
- Efficacy in Canines : A study demonstrated that this compound administered between the 26th and 45th day of pregnancy resulted in a success rate of approximately 95% for inducing abortion. Side effects were minimal, with most cases showing improvement within days post-treatment .
- Case Study Example : In a clinical case involving a Sharpei bitch, this compound was administered following an accidental mating. Subsequent ultrasound examinations confirmed fetal resorption within a week after treatment, showcasing its efficacy in managing unintended pregnancies .
Treatment of Canine Pyometra
This compound is also utilized in treating pyometra, a serious uterine infection in female dogs. Its application can significantly reduce recovery time and improve outcomes.
- Study Findings : A comparative study evaluated the effectiveness of this compound alone versus its combination with cloprostenol in treating pyometra. Results indicated that the combination therapy led to faster clinical recovery and reduced days of discharge compared to this compound alone .
Treatment Protocol | Recovery Time (Days) | Pregnancy Rate (%) |
---|---|---|
This compound Alone | 12 | 40 |
This compound + Cloprostenol | 8 | 20 |
Hormonal Regulation and Reproductive Management
This compound has been studied for its role in hormonal regulation during the reproductive cycle of various species.
- Impact on LH Surge : In a study involving bitches, administration of this compound during mid-proestrus significantly reduced the luteinizing hormone (LH) peak, which is crucial for ovulation timing. This suggests potential applications in managing breeding cycles and timing .
Induction of Parturition
Recent research has explored this compound's effectiveness in inducing parturition, particularly in guinea pigs.
- Combination with Oxytocin : A study assessed the effects of this compound combined with oxytocin for inducing labor. Results showed that this combination could effectively reduce the duration of pregnancy and improve neonatal outcomes without significant side effects .
Veterinary Clinical Applications
In addition to reproductive management, this compound is being evaluated for other veterinary clinical applications.
Mécanisme D'action
L’aglépristone agit en se liant aux récepteurs utérins de la progestérone sans produire les effets biologiques de la progestérone. Cela bloque l’action de la progestérone pendant la grossesse, ce qui entraîne la résorption fœtale, l’avortement ou l’induction de la parturition. Le composé a une forte affinité pour les récepteurs de la progestérone, ce qui le rend efficace dans diverses affections dépendantes de la progestérone .
Comparaison Avec Des Composés Similaires
L’aglépristone est similaire à d’autres antiprogestatifs comme la mifépristone, la lilopristone, l’onapristone, la télapristone et la toripristone. L’aglépristone est unique par sa forte affinité pour les récepteurs de la progestérone et son utilisation spécifique en médecine vétérinaire . Contrairement à la mifépristone, qui est utilisée en médecine humaine, l’aglépristone est principalement utilisée chez les animaux .
Conclusion
L’aglépristone est un composé polyvalent doté d’applications significatives en médecine vétérinaire et en recherche scientifique. Ses propriétés uniques et sa forte affinité pour les récepteurs de la progestérone en font un outil précieux pour l’étude et le traitement des affections dépendantes de la progestérone.
Propriétés
Numéro CAS |
124478-60-0 |
---|---|
Formule moléculaire |
C29H37NO2 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |
Clé InChI |
RTCKAOKDXNYXEH-IRYDGCRRSA-N |
SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
SMILES isomérique |
CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
SMILES canonique |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Apparence |
Solid powder |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aglepristone exert its antiprogestational effects?
A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]
Q2: What are the downstream consequences of this compound's action?
A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:
- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]
Q3: Does this compound directly induce luteolysis?
A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []
Q4: How does this compound affect the uterine environment?
A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []
Q5: What changes occur in the vagina following this compound administration?
A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.
Q6: How does this compound influence mammary tumors in dogs?
A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.